Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro-
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Overview
Description
Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonamide group, a tetrahydrocarbazole moiety, and a trifluoromethyl group, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrocarbazole core, which is then functionalized with a methanesulfonamide group and a trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, sulfonamide precursors, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and methanesulfonamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3,4,9-Tetrahydro-1H-carbazol-8-yl)acetamide: Shares the tetrahydrocarbazole core but differs in the functional groups attached.
Methanesulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- is unique due to the combination of its trifluoromethyl group, methanesulfonamide group, and tetrahydrocarbazole core. This unique combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
114991-54-7 |
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Molecular Formula |
C13H13F3N2O2S |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)methanesulfonamide |
InChI |
InChI=1S/C13H13F3N2O2S/c14-13(15,16)21(19,20)18-11-7-3-5-9-8-4-1-2-6-10(8)17-12(9)11/h3,5,7,17-18H,1-2,4,6H2 |
InChI Key |
GNTOBNNXQGNBCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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